Lipophilicity Comparison: 2-Ethynyl-4,5-dimethylaniline vs. Unsubstituted 2-Ethynylaniline
High-strength differential evidence, such as direct head-to-head biological or catalytic studies, is not available in the published literature for this compound. The following is a cross-study comparable comparison of computed physicochemical properties, which is the strongest available quantitative evidence. The target compound’s logP of 2.32 [1] is 0.82 log units higher than that of 2-ethynylaniline (XLogP3 = 1.5) [2], indicating significantly increased lipophilicity due to the two methyl substituents. Both compounds have a topological polar surface area of 26 Ų and one hydrogen-bond donor.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 2.32 |
| Comparator Or Baseline | 2-Ethynylaniline – XLogP3 = 1.5 |
| Quantified Difference | Δ logP = +0.82 (55% increase in computed logP) |
| Conditions | Computed logP (ChemSpace) vs. PubChem XLogP3; no experimental logD data available. |
Why This Matters
Higher logP indicates greater membrane permeability potential in cellular assays and altered solubility profiles, which is a critical selection criterion when designing compound libraries for phenotypic or cell-based screening.
- [1] ChemSpace. 2-ethynyl-4,5-dimethylaniline – Computed Properties (logP = 2.32). View Source
- [2] PubChem. 2-Ethynylaniline – Chemical and Physical Properties (XLogP3 = 1.5). View Source
